molecular formula C11H19NO3 B13958638 2-(2-Hydroxyethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid

2-(2-Hydroxyethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid

Cat. No.: B13958638
M. Wt: 213.27 g/mol
InChI Key: PVXFVGNZJZGZRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Hydroxyethyl)-2-azaspiro[44]nonane-7-carboxylic acid is a unique organic compound characterized by its spirocyclic structure This compound contains a spiro[44]nonane core, which is a bicyclic system where two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid typically involves the formation of the spirocyclic core followed by the introduction of the hydroxyethyl and carboxylic acid groups. One efficient method involves the reaction of a suitable amine with a cyclic ketone to form the spirocyclic intermediate. This intermediate is then subjected to further functionalization to introduce the hydroxyethyl and carboxylic acid groups .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as high-pressure reactions and preparative high-performance liquid chromatography (HPLC) are often employed to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-Hydroxyethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid involves its interaction with specific molecular targets. The hydroxyethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, modulating their activity. This compound may also participate in redox reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Hydroxyethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid is unique due to its specific functional groups and spirocyclic structure, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

2-(2-hydroxyethyl)-2-azaspiro[4.4]nonane-8-carboxylic acid

InChI

InChI=1S/C11H19NO3/c13-6-5-12-4-3-11(8-12)2-1-9(7-11)10(14)15/h9,13H,1-8H2,(H,14,15)

InChI Key

PVXFVGNZJZGZRR-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN(C2)CCO)CC1C(=O)O

Origin of Product

United States

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